Lipophilicity (XLogP3): A 0.3-Unit Shift from the Closest Amino-Analog Dictates Membrane Permeability and Solubility Boundaries
Among a trio of structurally analogous screening compounds, 941947-11-1 occupies a distinct and intermediate lipophilicity space. Its computed XLogP3-AA value is separated by 0.3 units from its nearest comparator, a difference that statistically translates to a meaningful shift in predicted logD and can influence cellular permeability coefficients in predictive ADME models. The target compound bridges the lipophilicity gap between a less polar piperidine analog and a more polar oxidized form, providing a unique starting point for lead optimization campaigns where balancing permeability and solubility is critical [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Comp 1: 3,4,5-trimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide (XLogP3: 3.2); Comp 2: 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide (XLogP3: 1.4). |
| Quantified Difference | ΔXLogP3 (Comp 1) = +1.4; ΔXLogP3 (Comp 2) = -0.4 |
| Conditions | PubChem computed descriptor based on the XLogP3-AA algorithm |
Why This Matters
The quantified 0.3-unit difference in XLogP3 represents a statistically relevant shift in predicted lipophilicity that directly impacts a compound's partitioning into lipid bilayers, a key factor for scientists selecting a probe for cell-based assay development.
- [1] PubChem. Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2026). View Source
